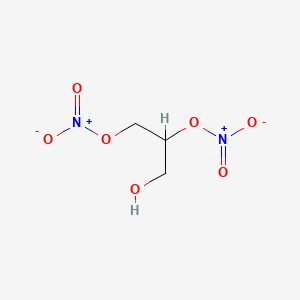
1,2-Dinitroglycerin
概要
説明
1,2-Dinitroglycerin is a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin . It is used in the treatment of heart conditions and in chronic heart failure . The empirical formula is C3H6N2O7 and the molecular weight is 182.09 .
Synthesis Analysis
The synthesis of 1,2-Dinitroglycerin involves the reaction of glycerol with nitric and sulfuric acids. The reaction is highly exothermic, and care must be taken to prevent an accidental explosion.
Molecular Structure Analysis
The molecular formula of 1,2-Dinitroglycerin is C3H6N2O7 . The average mass is 182.089 Da and the monoisotopic mass is 182.017502 Da .
Chemical Reactions Analysis
Nitroglycerin, which includes 1,2-Dinitroglycerin, can undergo hydrolysis, redox, and other chemical reactions in the aqueous or ethanol solutions of sodium hydroxide and potassium hydroxide when heated . This breaks the nitrate structure of Nitroglycerin and produces corresponding inorganic salts, inorganic nitrates, oxalic acid, ammonia, etc .
Physical And Chemical Properties Analysis
1,2-Dinitroglycerin has a density of 1.9±0.1 g/cm3 . The boiling point is 413.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C .
科学的研究の応用
Pharmaceutical Research
1,2-Dinitroglycerin is a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin . It’s used in pharmaceutical research to study the effects and efficacy of nitroglycerin as a vasodilator .
Clinical Toxicology
In the field of clinical toxicology, 1,2-Dinitroglycerin is used as a Certified Spiking Solution® . This means it’s used as a standard or control in toxicology testing, which helps ensure the accuracy and reliability of the tests .
Transdermal Drug Delivery Systems
1,2-Dinitroglycerin is studied in the context of transdermal drug delivery systems . Researchers have compared plasma concentrations of nitroglycerin and its two dinitrate metabolites (including 1,2-Dinitroglycerin) in subjects after application of two controlled-release transdermal formulations of the drug .
Bioavailability Studies
The ratio of 1,2-glyceryl dinitrate to 1,3-glyceryl dinitrate may be indicative of the bioavailability of nitroglycerin following transdermal application . Thus, 1,2-Dinitroglycerin is used in bioavailability studies of nitroglycerin .
Environmental Monitoring
Degradation products of nitroglycerin, including 1,2-Dinitroglycerin, can be detected in waste waters and soil at production and storage sites . Therefore, 1,2-Dinitroglycerin is used in environmental monitoring to understand the environmental fate of nitroglycerin .
Chromatography and Mass Spectrometry
1,2-Dinitroglycerin is used in chromatography or mass spectrometry-based applications . These techniques are used to separate, identify, and quantify each component in a mixture .
作用機序
Safety and Hazards
1,2-Dinitroglycerin is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl 1,2-Dinitrate | |
CAS RN |
621-65-8, 27321-62-6 | |
| Record name | Glyceryl 1,2-dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,2-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,2-Dinitroglycerin involved in the degradation of Nitroglycerin?
A: 1,2-Dinitroglycerin is a key intermediate in the microbial degradation pathway of Nitroglycerin. [, ] Research has identified Arthrobacter sp. strain JBH1 as capable of utilizing Nitroglycerin as its sole source of carbon and nitrogen. [] This bacterium breaks down Nitroglycerin through a stepwise denitration process where 1,2-Dinitroglycerin, along with 1,3-Dinitroglycerin, are initial products. [] Further enzymatic action converts these dinitroglycerin isomers into mononitroglycerins, eventually leading to the formation of glycerol, which fuels the bacterium's metabolism. []
Q2: What enzymes are crucial for the conversion of Nitroglycerin to 1,2-Dinitroglycerin?
A: Studies on Arthrobacter sp. JBH1 have revealed that Old Yellow Enzymes (OYEs) play a critical role in the initial denitration step of Nitroglycerin. [] Specifically, the OYE homolog PfvA exhibits significantly higher efficiency in converting Nitroglycerin to 1,2-Dinitroglycerin and 1,3-Dinitroglycerin compared to other OYEs like PfvC. []
Q3: Is there any difference in the reactivity of 1,2-Dinitroglycerin and 1,3-Dinitroglycerin in the degradation pathway?
A: Interestingly, both 1,2-Dinitroglycerin and 1,3-Dinitroglycerin are substrates for the enzyme PfvA. [] This enzyme further denitrates both isomers, producing 1-Mononitroglycerin and/or 2-Mononitroglycerin. [] This suggests a degree of flexibility in the degradation pathway and highlights the versatility of the involved enzymes.
Q4: Beyond biodegradation, what other research exists on 1,2-Dinitroglycerin?
A: The interaction of 1,2-Dinitroglycerin with chloride ions has been investigated using atmospheric pressure ion mobility spectrometry. [] This research explored the gas-phase dissociation kinetics of the 1,2-Dinitroglycerin-chloride adduct, determining its activation energy and pre-exponential factor for dissociation. [] Density functional theory calculations further elucidated the structure of this adduct, revealing three hydrogen bonds involving the chloride ion and the hydroxyl and nitrated carbon groups of 1,2-Dinitroglycerin. []
Q5: How does the structure of 1,2-Dinitroglycerin influence its interaction with chloride ions?
A: Studies comparing various nitrate esters indicate that the number of hydroxyl groups participating in hydrogen bonding significantly impacts the chloride ion dissociation energy. [] The presence of a single hydroxyl group in 1,2-Dinitroglycerin likely contributes to its specific binding affinity and dissociation behavior with chloride ions, as evidenced by the experimental and theoretical data. []
Q6: Are there analytical methods to measure 1,2-Dinitroglycerin?
A: Yes, sensitive gas chromatography methods coupled with electron capture detection have been developed to quantify 1,2-Dinitroglycerin in human plasma. [, ] These methods offer good linearity, precision, and low limits of quantification, making them suitable for pharmacokinetic studies and bioequivalence evaluations of Nitroglycerin formulations. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

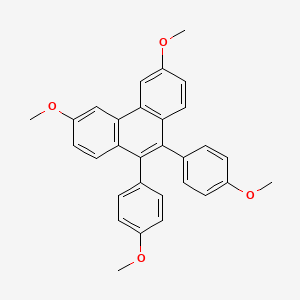
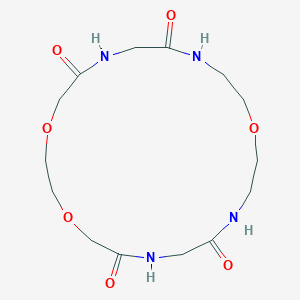
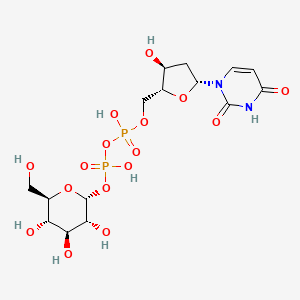
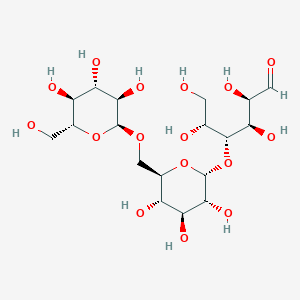
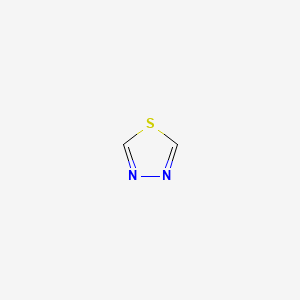

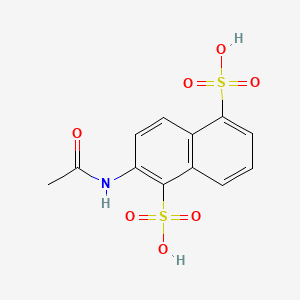

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
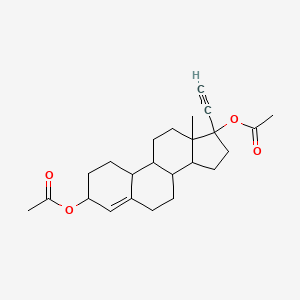
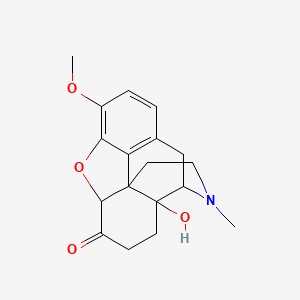

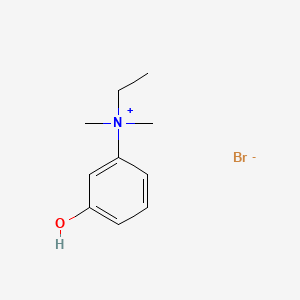
![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)